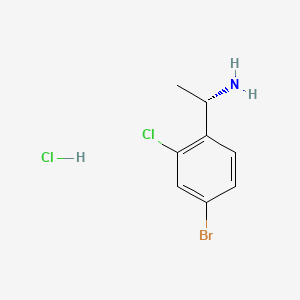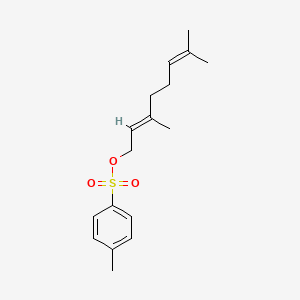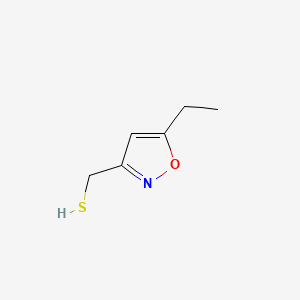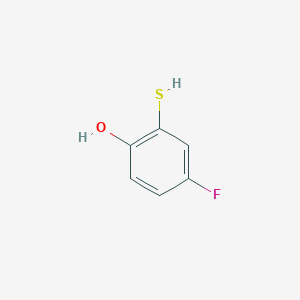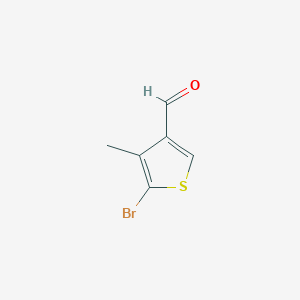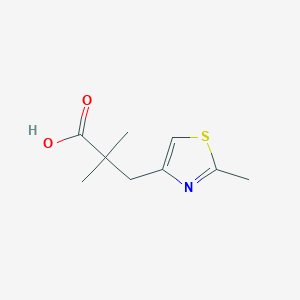
2,2-Dimethyl-3-(2-methylthiazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(2-methylthiazol-4-yl)propanoic acid is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .
Chemical Reactions Analysis
2,2-Dimethyl-3-(2-methylthiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Dimethyl-3-(2-methylthiazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive thiazole ring.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(2-methylthiazol-4-yl)propanoic acid is not fully elucidated. thiazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to alterations in biological pathways. The thiazole ring’s ability to participate in hydrogen bonding and π-π interactions plays a crucial role in its bioactivity .
Comparison with Similar Compounds
Similar compounds to 2,2-Dimethyl-3-(2-methylthiazol-4-yl)propanoic acid include other thiazole derivatives like:
2-Methylthiazole: Known for its flavor and fragrance properties.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for human nutrition.
Sulfathiazole: An antimicrobial agent used in veterinary medicine.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-6-10-7(5-13-6)4-9(2,3)8(11)12/h5H,4H2,1-3H3,(H,11,12) |
InChI Key |
QBQJNEUNDTVONM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


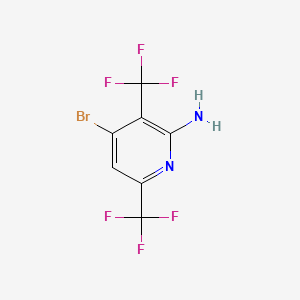
![Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate](/img/structure/B13571363.png)
![1-Azabicyclo[3.2.1]octan-3-onehydrochloride](/img/structure/B13571367.png)
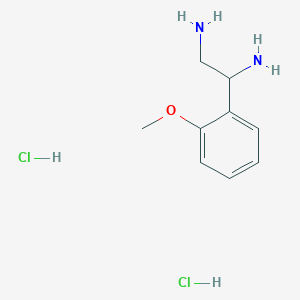
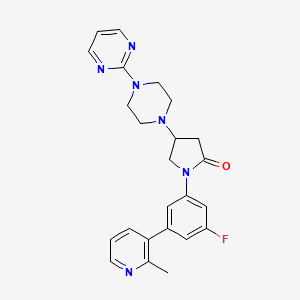
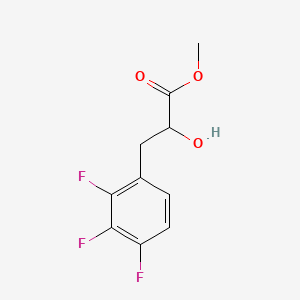
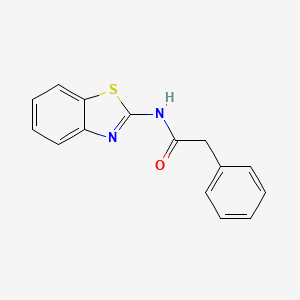
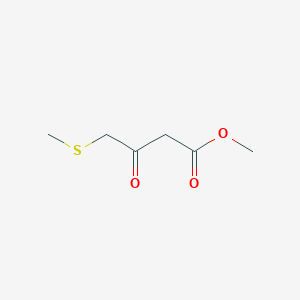
![3-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13571406.png)
